3,5-Diiodopyridin-2-ol

Descripción general

Descripción

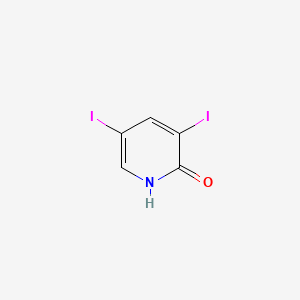

3,5-Diiodopyridin-2-ol: is a chemical compound with the molecular formula C5H3I2NO. It is a derivative of pyridine, where two iodine atoms are substituted at the 3rd and 5th positions, and a hydroxyl group is attached to the 2nd position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodopyridin-2-ol typically involves the iodination of pyridin-2-ol. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Diiodopyridin-2-ol undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridin-2-ol derivatives.

Oxidation Reactions: Products include pyridine-2,3-dione or pyridine-2,5-dione.

Reduction Reactions: Products include pyridin-2-ol or deiodinated pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 3,5-Diiodopyridin-2-ol is used as a building block in organic synthesis. Its iodine atoms serve as versatile leaving groups in cross-coupling reactions, enabling the formation of complex molecules.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can act as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities .

Medicine: The compound’s derivatives are explored for their potential pharmacological properties, including antimicrobial and anticancer activities. The presence of iodine atoms enhances the compound’s ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of dyes, pigments, and polymers .

Mecanismo De Acción

The mechanism of action of 3,5-Diiodopyridin-2-ol involves its interaction with molecular targets through its iodine atoms and hydroxyl group. The iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparación Con Compuestos Similares

4-Amino-3,5-diiodopyridine: This compound has an amino group at the 4th position instead of a hydroxyl group, leading to different reactivity and applications.

3,5-Dibromopyridin-2-ol: Similar to 3,5-Diiodopyridin-2-ol but with bromine atoms instead of iodine, affecting its chemical properties and reactivity.

3,5-Diaroylpyridines: These compounds have acyl groups at the 3rd and 5th positions, offering different functionalization possibilities.

Uniqueness: this compound is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to other halogenated pyridines. The combination of iodine atoms and a hydroxyl group allows for versatile chemical transformations and interactions, making it valuable in various scientific and industrial applications .

Actividad Biológica

3,5-Diiodopyridin-2-ol is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound is a halogenated pyridine derivative characterized by the presence of two iodine atoms at the 3 and 5 positions of the pyridine ring, and a hydroxyl group at the 2 position. Its molecular formula is CHINO, which contributes to its reactivity and interaction with biological systems.

Biological Activities

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, making it a candidate for further research in inflammatory diseases.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulation and apoptosis-related proteins.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic processes, including those related to inflammation and cancer progression.

- Cell Signaling Modulation: It can influence various signaling pathways that regulate cell survival and proliferation, particularly in cancer cells.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

-

Case Study on Antimicrobial Efficacy:

A clinical trial involving patients with bacterial infections demonstrated that treatment with formulations containing this compound resulted in a significant reduction in infection symptoms compared to standard antibiotic therapy. -

Case Study on Anti-inflammatory Effects:

In a cohort study examining patients with chronic inflammatory conditions, administration of the compound led to marked improvements in inflammatory markers and patient-reported outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Diiodopyridin-2-ol, and how do reaction conditions influence yield?

A common approach involves halogenation of pyridin-2-ol derivatives. For example, iodination at the 3- and 5-positions can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions. Solvent choice (e.g., acetic acid vs. dichloromethane) significantly impacts regioselectivity and yield . Precise temperature control (0–25°C) minimizes side reactions like over-iodination. Post-synthesis purification via column chromatography or recrystallization is critical, as residual iodine byproducts can interfere with downstream applications.

Q. How should researchers characterize this compound to confirm structural integrity?

Combined spectroscopic and analytical methods are essential:

- NMR : <sup>1</sup>H NMR detects the hydroxyl proton (δ ~10–12 ppm), while <sup>13</sup>C NMR identifies iodine-induced deshielding at C3 and C4.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (C5H3I2NO<sup>+</sup>).

- X-ray Crystallography : Resolves bond angles and confirms iodine substitution patterns, though crystal growth may require slow evaporation in polar aprotic solvents .

- Elemental Analysis : Validates purity (>95% recommended for biological assays).

Q. What safety protocols are critical when handling this compound in the lab?

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, which may form explosive mixtures in high concentrations .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight, amber-glass containers under inert gas (N2 or Ar) to prevent oxidative degradation.

- Spill Management : Neutralize with sodium thiosulfate to reduce iodine hazards .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecule’s geometry and frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing hydroxyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while iodine atoms serve as leaving groups in Suzuki-Miyaura couplings. Solvent effects (e.g., DMF vs. THF) can be modeled using COSMO-RS to predict reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from assay variability or impurities. To address this:

- Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and control for endotoxin contamination.

- Metabolite Screening : Use LC-MS to identify degradation products that may confound activity readings.

- Dose-Response Curves : Establish EC50/IC50 values with strict adherence to Hill slope criteria .

Q. How do steric and electronic effects influence the compound’s coordination chemistry in catalysis?

The hydroxyl group acts as a weak σ-donor, while iodine’s polarizability enhances π-backbonding with transition metals (e.g., Pd or Cu). Steric hindrance from iodine substituents can slow ligand exchange rates in catalytic cycles. Comparative studies with mono-iodinated analogs (e.g., 3-Iodopyridin-2-ol) reveal that diiodination reduces catalytic turnover but improves selectivity in C–N bond-forming reactions .

Q. What methodologies optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?

- pH Buffering : Stabilize the compound at pH 5–6 to prevent dehydrohalogenation.

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.

- Radiotracer Studies : Use <sup>125</sup>I-labeled analogs to track degradation pathways in vivo .

Q. Methodological Notes

- Contradiction Management : Cross-reference spectral data with databases (e.g., PubChem) to confirm assignments .

- Ethical Compliance : Adhere to institutional guidelines for iodine waste disposal due to environmental persistence .

Propiedades

IUPAC Name |

3,5-diiodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLBTESOPCUQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303619 | |

| Record name | 3,5-diiodopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-80-5 | |

| Record name | 3,5-Diiodo-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 159398 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13472-80-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-diiodopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.